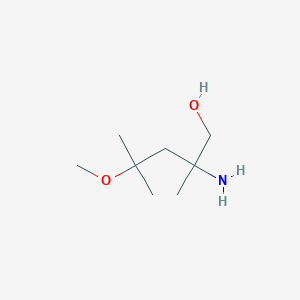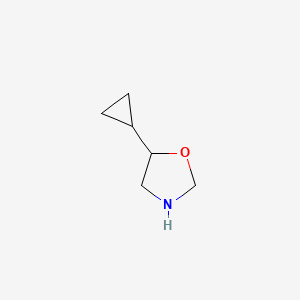
5-Cyclopropyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-1,3-oxazolidine is a heterocyclic compound featuring a five-membered ring structure that includes both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. Oxazolidines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their versatile reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,3-oxazolidine typically involves the reaction of cyclopropylamine with glyoxal or its derivatives under acidic or basic conditions. One common method is the condensation of cyclopropylamine with glyoxal in the presence of an acid catalyst, which facilitates the formation of the oxazolidine ring .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yields. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to ensure high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-1,3-oxazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-1,3-oxazolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-1,3-oxazolidine involves its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, oxazolidine derivatives can inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidines: These compounds contain a sulfur atom in place of the oxygen atom in oxazolidines, resulting in different chemical and biological properties.
Uniqueness
5-Cyclopropyl-1,3-oxazolidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties.
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
5-cyclopropyl-1,3-oxazolidine |
InChI |
InChI=1S/C6H11NO/c1-2-5(1)6-3-7-4-8-6/h5-7H,1-4H2 |
InChI-Schlüssel |
DCKZCBCXIIDSGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CNCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


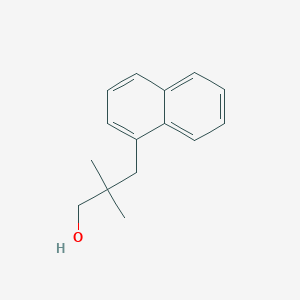

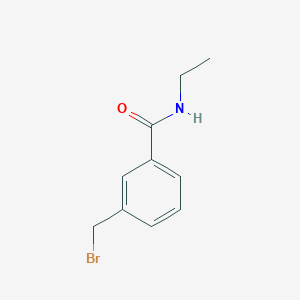
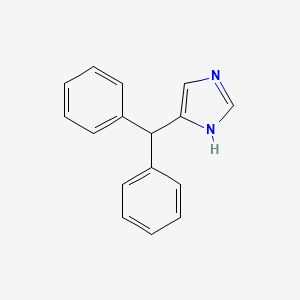
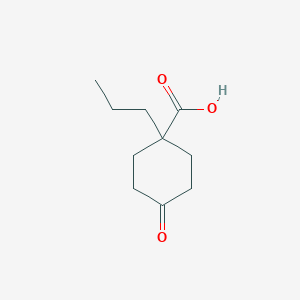
![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
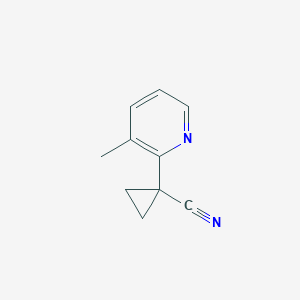

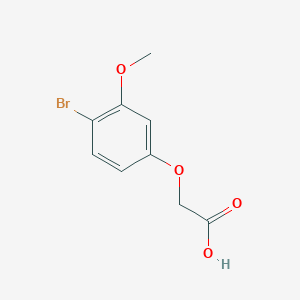

![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)
